[4-(Butan-2-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-butan-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZIUAHNFBHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102934-60-1 | |
| Record name | [4-(butan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Butan 2 Yl Phenyl Methanol
Established Organic Synthesis Routes to Aryl-Substituted Methanols
General and reliable methods for synthesizing aryl-substituted methanols, such as [4-(Butan-2-yl)phenyl]methanol, typically involve carbon-carbon bond formation using organometallic reagents or the reduction of corresponding carbonyl compounds.
Organometallic reagents, specifically Grignard and organolithium compounds, are powerful nucleophiles widely used for forming new carbon-carbon bonds. fiveable.memasterorganicchemistry.com Their reaction with carbonyl compounds is a cornerstone of alcohol synthesis. wikipedia.orgslideshare.netleah4sci.com
To synthesize this compound, the most direct organometallic approach involves the reaction of a 4-(butan-2-yl)phenyl organometallic species with formaldehyde. The synthesis begins with the preparation of the organometallic reagent from 1-bromo-4-(butan-2-yl)benzene.
Grignard Reagent Pathway : 1-bromo-4-(butan-2-yl)benzene is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 4-(butan-2-yl)phenylmagnesium bromide. leah4sci.combyjus.com This Grignard reagent is then treated with formaldehyde (often generated from paraformaldehyde) to yield the desired primary alcohol after an acidic workup. masterorganicchemistry.com
Organolithium Reagent Pathway : Alternatively, an organolithium reagent can be prepared by reacting 1-bromo-4-(butan-2-yl)benzene with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, via a lithium-halogen exchange. libretexts.orgfishersci.fr The resulting 4-(butan-2-yl)phenyllithium is then quenched with formaldehyde to produce this compound. wikipedia.orgslideshare.net Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
Table 1: Comparison of Organometallic Routes to this compound
| Method | Reagent | Precursor | Carbonyl Source | Key Features |
|---|---|---|---|---|
| Grignard Synthesis | 4-(Butan-2-yl)phenylmagnesium bromide | 1-Bromo-4-(butan-2-yl)benzene | Formaldehyde | Standard, widely used method; moderate reactivity. |
The reduction of carbonyl compounds is a fundamental and efficient method for preparing alcohols. libretexts.orgstudy.com For the synthesis of a primary benzyl (B1604629) alcohol like this compound, the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde, is the direct precursor.
This transformation is commonly achieved using metal hydride reducing agents.
Sodium Borohydride (NaBH₄) : A mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org
Lithium Aluminum Hydride (LiAlH₄) : A much stronger and more reactive reducing agent than NaBH₄. libretexts.org It can reduce aldehydes, ketones, esters, and carboxylic acids to alcohols. Due to its high reactivity, it requires anhydrous conditions and is typically used in an ether solvent, followed by a careful aqueous workup. libretexts.org
The choice between these reagents depends on the presence of other functional groups in the molecule. For the reduction of 4-(butan-2-yl)benzaldehyde, the milder NaBH₄ is generally sufficient and safer to handle. acs.org
Table 2: Common Reducing Agents for the Synthesis of this compound
| Reducing Agent | Formula | Solvent | Selectivity | Notes |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones | Mild, easy to handle, chemoselective. libretexts.org |
The synthesis of the key precursors, such as 1-bromo-4-(butan-2-yl)benzene or 4-(butan-2-yl)benzaldehyde, requires the introduction of the butan-2-yl (or sec-butyl) group onto an aromatic ring. The primary method for this is the Friedel-Crafts alkylation.
Friedel-Crafts Alkylation : This reaction involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid. To synthesize 4-(butan-2-yl) substituted precursors, benzene (B151609) or a monosubstituted benzene can be reacted with a butan-2-yl source like 2-bromobutane or but-2-ene.
A common synthetic sequence is:
Alkylation of benzene with 2-chlorobutane and AlCl₃ to form sec-butylbenzene (B1681704). This reaction typically yields a mixture of ortho and para isomers, from which the para isomer must be separated.
Subsequent functionalization of the para position of sec-butylbenzene. For example, bromination with Br₂ and a catalyst would yield 1-bromo-4-(butan-2-yl)benzene, or a Gattermann-Koch formylation could introduce the aldehyde group to give 4-(butan-2-yl)benzaldehyde.
It is important to note that Friedel-Crafts alkylation is susceptible to carbocation rearrangements and polyalkylation, which can complicate the synthesis and lower the yield of the desired product.
Stereoselective Synthesis of Enantiopure this compound
The this compound molecule possesses a stereocenter within the butan-2-yl group. Therefore, it can exist as two enantiomers: (R)-[4-(butan-2-yl)phenyl]methanol and (S)-[4-(butan-2-yl)phenyl]methanol. The synthesis of an enantiopure form requires a stereoselective approach. Since the benzylic carbon is not a stereocenter, the stereochemistry must be established during the introduction of the alkyl substituent. However, the principles of asymmetric synthesis used to create chiral benzyl alcohols are relevant to the broader field.
Asymmetric catalysis is a powerful strategy for synthesizing enantiopure chiral alcohols, particularly secondary alcohols from prochiral ketones. nih.govnih.gov This typically involves the use of a chiral catalyst that facilitates the enantioselective addition of a hydride or an organometallic reagent to a carbonyl group.
Asymmetric Reduction : The asymmetric reduction of prochiral aryl ketones is a well-established method. For example, catalysts developed for transfer hydrogenation (e.g., Noyori's ruthenium-based catalysts) can reduce ketones to secondary alcohols with very high enantioselectivity (ee).
While this method is not directly applicable to the final step in synthesizing the primary alcohol this compound, the underlying principle of using a chiral catalyst to control stereochemistry is key. An enantioselective synthesis of the target molecule could potentially be achieved through a catalytic asymmetric Friedel-Crafts alkylation of benzene with a butene, using a chiral Lewis acid to direct the formation of one enantiomer of sec-butylbenzene.
Table 3: Examples of Asymmetric Catalysis for Chiral Benzylic Alcohol Synthesis
| Reaction Type | Substrate | Catalyst System | Product Type | Enantioselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Aromatic Ketone | Chiral Ru or Rh complexes | Chiral Secondary Alcohol | Often >95% ee nih.gov |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is highly effective for controlling stereochemistry in various transformations, including alkylations and additions to carbonyls. wikipedia.orgorganic-chemistry.orgnih.gov
For the synthesis of enantiopure this compound, a chiral auxiliary-based approach is less direct than using a chiral starting material. A hypothetical route might involve attaching a chiral auxiliary (like an Evans oxazolidinone) to a benzoic acid derivative. wikipedia.org This chiral substrate could then be subjected to a sequence of reactions where the auxiliary directs the formation of the chiral center. However, a more practical approach involves starting with an enantiomerically pure precursor, such as (R)- or (S)-2-butanol. This chiral alcohol could be converted to a suitable alkylating agent (e.g., (R)- or (S)-2-bromobutane) and used in a Friedel-Crafts reaction. This ensures that the stereochemistry of the butan-2-yl group is set from the beginning of the synthesis.
Resolution Techniques for Enantiomeric Separation
The compound this compound possesses two chiral centers: one in the butan-2-yl group and one at the benzylic carbon bearing the hydroxyl group. This results in the existence of four stereoisomers, which can be grouped into two pairs of diastereomers: (R,R)- and (S,S)-enantiomers, and (R,S)- and (S,R)-enantiomers. The separation of these stereoisomers is a critical step in obtaining enantiomerically pure forms.
Diastereomeric Salt Crystallization: A classical method for resolving racemates involves reacting the alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility wikipedia.org. For the resolution of this compound, a chiral acid like (S)-mandelic acid or tartaric acid derivatives can be used. The process involves dissolving the racemic alcohol and the chiral acid in a suitable solvent mixture, such as toluene and methanol, allowing the less soluble diastereomeric salt to crystallize. After filtration, the salt is treated with a base to liberate the enantiomerically enriched alcohol wikipedia.org.
Enzymatic Kinetic Resolution (EKR): Biocatalysis offers a highly selective method for resolving racemic alcohols. Enzymatic kinetic resolution utilizes enzymes, typically lipases, that preferentially acylate one enantiomer of the alcohol at a much faster rate than the other rsc.orgresearchgate.net. This leaves one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.
For benzylic alcohols, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective rsc.org. The reaction is typically an enantioselective transesterification using an acyl donor like vinyl acetate or isopropenyl acetate in a non-polar organic solvent such as heptane or toluene scielo.brmdpi.com. The key advantage of EKR is the high enantiomeric excess (ee) that can be achieved for both the product ester and the remaining alcohol scielo.br.
Table 1: Representative Conditions for Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Typical Result |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Butyrate | Heptane | 30-45 | High conversion (ca. 45%) and excellent ee (>96%) scielo.br |
| Candida rugosa Lipase | Isopropenyl Acetate | Toluene / Ionic Liquid | Ambient | High enantioselectivity (E > 60) and product ee (>96%) mdpi.com |
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic strategies increasingly focus on efficiency, selectivity, and sustainability. Advanced methods like photoredox catalysis and the incorporation of green chemistry principles are relevant to the synthesis of this compound.
Photoredox-Catalyzed Hydroxymethylation in Aryl Systems
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for direct bond formation under mild conditions. The synthesis of this compound could potentially be achieved via the direct hydroxymethylation of sec-butylbenzene. This approach involves the generation of a hydroxymethyl radical (•CH₂OH) from a suitable precursor, which then adds to the aromatic ring.
The reaction typically employs a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light to initiate an electron transfer process nih.gov. Methanol itself can serve as the hydroxymethyl source. This method is advantageous as it avoids the pre-functionalization of the starting aryl compound, thus shortening the synthetic sequence nih.govsemanticscholar.org.
Table 2: Typical Components in Photoredox-Catalyzed Hydroxymethylation
| Component | Example(s) | Function |
|---|---|---|
| Photocatalyst | Ru(bpy)₃Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs visible light, initiates electron transfer |
| Hydroxymethyl Source | Methanol, Paraformaldehyde | Provides the •CH₂OH radical |
| Oxidant/Reductant | Persulfates, Peroxides | Participates in the catalytic cycle to generate the radical species |
Sustainable
Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. A sustainable route to this compound would be the asymmetric reduction of the corresponding prochiral ketone, 4-(butan-2-yl)acetophenone.
Biocatalytic Ketone Reduction: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases) for the reduction of ketones is a cornerstone of green chemistry medwinpublishers.com. These reactions are highly stereoselective, operate in aqueous media under mild conditions (ambient temperature and pressure), and generate little waste medwinpublishers.comresearchgate.net. Microorganisms such as Lactobacillus paracasei or engineered E. coli expressing specific reductases can produce enantiomerically pure alcohols with high yields and excellent enantiomeric excess medwinpublishers.com. This method avoids the use of costly and toxic heavy metal catalysts often employed in chemical hydrogenations medwinpublishers.com.
Other green approaches include:
Catalytic Transfer Hydrogenation: Using a hydrogen donor like isopropanol or formic acid with a well-defined metal catalyst can be more sustainable than methods requiring high-pressure H₂ gas.
Solvent Selection: Employing greener solvents like water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) instead of hazardous chlorinated solvents is a key consideration rasayanjournal.co.in. Phase-transfer catalysis can be used to facilitate reactions between reagents in immiscible phases, often allowing the bulk solvent to be water rasayanjournal.co.in.
Isolation and Purification Techniques for this compound
Effective isolation and purification are essential to obtain the target compound with high purity. Chromatographic and crystallization methods are the most common techniques employed.
Chromatographic Separation Methods
Flash Column Chromatography: For preparative scale purification, flash chromatography on silica gel is a standard method. A solvent system of intermediate polarity, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired alcohol from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative-scale purification to achieve very high purity.
Reversed-Phase HPLC: A C18 or phenyl-hexyl column is commonly used for aromatic alcohols helixchrom.com. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape sielc.comnih.gov.
Chiral HPLC: For the separation and analysis of stereoisomers, chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralcel OD) or Pirkle-type phases are effective for resolving enantiomers of benzylic alcohols, sometimes after derivatization to enhance interaction with the CSP scirp.orgnih.gov. The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) sigmaaldrich.com.
Table 3: Example HPLC Conditions for Separation of Aromatic Alcohols
| HPLC Mode | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Reversed-Phase | C18 | Acetonitrile/Water + 0.1% Formic Acid | UV (254 nm) nih.gov |
| Reversed-Phase | Newcrom R1 (RP) | Acetonitrile/Water/Phosphoric Acid | UV, MS sielc.com |
Crystallization and Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor rubingroup.org.
The key steps in a successful recrystallization are:
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.
Decolorization: If colored impurities are present, they can be removed by adding activated charcoal.
Filtration: Hot filtration removes insoluble impurities.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to form pure crystals.
Collection: The crystals are collected by vacuum filtration.
Drying: The purified crystals are dried to remove residual solvent.
For an aryl alcohol like this compound, suitable recrystallization solvents or solvent pairs would need to be determined experimentally. Toluene is often an excellent choice for aryl compounds, while solvent pairs like ethyl acetate-hexane or ethanol-water could also be effective reddit.comuct.ac.za.
Table 4: Potential Solvents for Screening for Recrystallization of this compound
| Single Solvents | Solvent Pairs (Polar/Non-polar) |
|---|---|
| Toluene | Ethyl Acetate / Heptane |
| Ethanol | Acetone / Water |
| Methanol | Dichloromethane / Hexane |
| Isopropanol | Methanol / Diethyl Ether |
Spectroscopic and Structural Characterization of 4 Butan 2 Yl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in [4-(Butan-2-yl)phenyl]methanol can be established.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, due to their coupling with adjacent aromatic protons. The benzylic methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group are expected to produce a singlet, or a doublet if coupled to the hydroxyl proton. The signals for the sec-butyl group will be more complex, featuring a methine (CH) proton split into a multiplet, a methylene (CH₂) group also appearing as a multiplet, and two distinct methyl (CH₃) groups appearing as a doublet and a triplet. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable.
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are influenced by the electronic environment; carbons attached to electronegative atoms like oxygen are shifted downfield. chemicalbook.com The 1,4-disubstituted benzene ring will show four distinct signals: two for the substituted carbons (ipso-carbons) and two for the unsubstituted carbons. The carbons of the sec-butyl group and the benzylic methylene carbon will appear in the aliphatic region of the spectrum. bmrb.io
Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous compounds like sec-butylbenzene (B1681704) and benzyl (B1604629) alcohol in a CDCl₃ solvent. bmrb.iochemicalbook.comstackexchange.com
| Proton Label | Predicted δ (ppm) | Splitting Pattern | Integration |
| Ar-H (ortho to CH₂OH) | ~ 7.30 | Doublet (d) | 2H |
| Ar-H (ortho to sec-butyl) | ~ 7.18 | Doublet (d) | 2H |
| C H₂OH | ~ 4.65 | Singlet (s) | 2H |
| OH | ~ 1.6-2.5 | Broad Singlet (br s) | 1H |
| Ar-CH (CH₃)CH₂CH₃ | ~ 2.60 | Sextet | 1H |
| Ar-CH(CH₃)CH ₂CH₃ | ~ 1.60 | Multiplet (m) | 2H |
| Ar-CH(CH ₃)CH₂CH₃ | ~ 1.23 | Doublet (d) | 3H |
| Ar-CH(CH₃)CH₂CH ₃ | ~ 0.82 | Triplet (t) | 3H |
Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds like sec-butylbenzene and benzyl alcohol in a CDCl₃ solvent. chemicalbook.combmrb.iorsc.org
| Carbon Label | Predicted δ (ppm) |
| C -OH (ipso) | ~ 140.5 |
| C -CH (ipso) | ~ 147.0 |
| C H (Aromatic, ortho to CH₂OH) | ~ 127.5 |
| C H (Aromatic, ortho to sec-butyl) | ~ 128.5 |
| C H₂OH | ~ 65.0 |
| Ar-C H(CH₃)CH₂CH₃ | ~ 41.5 |
| Ar-CH(CH₃)C H₂CH₃ | ~ 30.9 |
| Ar-CH(C H₃)CH₂CH₃ | ~ 21.5 |
| Ar-CH(CH₃)CH₂C H₃ | ~ 12.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). researchgate.net For this compound, COSY would show correlations between the methine proton of the sec-butyl group and both its adjacent methylene and methyl protons. It would also show a correlation between the methylene and terminal methyl protons of the ethyl moiety within the sec-butyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. uci.edu Each protonated carbon atom gives a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the tables above. For example, the signal at ~4.65 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~65.0 ppm in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). researchgate.netuci.edu It is crucial for connecting molecular fragments, especially around quaternary (non-protonated) carbons. Key HMBC correlations would confirm the connectivity between the sec-butyl group and the phenyl ring, and between the hydroxymethyl group and the phenyl ring.
Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Comment |
| CH₂OH (~4.65 ppm) | Aromatic CH (ortho), Ipso-C-OH | Confirms attachment of CH₂OH to the ring. |
| Ar-H (ortho to CH₂OH) | CH₂OH | Confirms proximity of aromatic protons to the CH₂OH group. |
| Ar-CH- (~2.60 ppm) | Aromatic CH (ortho), Ipso-C-CH | Confirms attachment of the sec-butyl group to the ring. |
| Ar-H (ortho to sec-butyl) | Ar-CH- | Confirms proximity of aromatic protons to the sec-butyl group. |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₆O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.org
Molecular Formula: C₁₁H₁₆O
Calculated Exact Mass ([M]): 164.1201 amu
Calculated Mass for [M+H]⁺: 165.1279 amu
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.
In tandem mass spectrometry (MS/MS), the molecular ion ([M]⁺•) is isolated and fragmented to produce a pattern of daughter ions. This fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to be dominated by cleavages that form stable carbocations.
The most likely fragmentation pathway involves the cleavage of the C-C bond between the phenyl ring and the sec-butyl group, leading to a highly stable benzylic cation. Another common fragmentation for alcohols is the loss of a water molecule.
Predicted Key Fragments in the Mass Spectrum of this compound Predictions are based on common fragmentation patterns of substituted benzyl alcohols and alkylbenzenes. nist.govdocbrown.info
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Comment |
| 164 | [C₁₁H₁₆O]⁺• | [M]⁺• | Molecular Ion |
| 149 | [C₁₀H₁₃O]⁺ | [M - CH₃]⁺ | Loss of a methyl group |
| 135 | [C₉H₁₁O]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 107 | [C₇H₇O]⁺ | [M - C₄H₉]⁺ | Benzylic cleavage; likely the base peak |
| 146 | [C₁₁H₁₄]⁺• | [M - H₂O]⁺• | Loss of water |
Vibrational Spectroscopy: FT-IR and Raman Analysis
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utoronto.ca The absorption of infrared light (in FT-IR) or the inelastic scattering of light (in Raman) at specific frequencies corresponds to the vibrations of particular functional groups. wikipedia.orgwikipedia.org
For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds of the sec-butyl group.
O-H Stretch: A strong and broad absorption in the FT-IR spectrum between 3500-3200 cm⁻¹ is characteristic of a hydrogen-bonded alcohol. wisc.eduorgchemboulder.com
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz
C=C Aromatic Stretches: The benzene ring will show characteristic stretching vibrations in the 1610-1450 cm⁻¹ region. uci.edu
C-O Stretch: A strong C-O stretching band for a primary alcohol is expected in the 1050-1000 cm⁻¹ region. wisc.edu
Out-of-Plane Bending: Strong bands in the 900-690 cm⁻¹ region in FT-IR can indicate the substitution pattern of the aromatic ring. For a 1,4-disubstituted ring, a strong band is expected around 850-800 cm⁻¹. wisc.edu
Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the symmetric breathing mode of the aromatic ring (~1000 cm⁻¹) and C=C stretching vibrations are often strong in the Raman spectrum. utoronto.cas-a-s.org
Predicted Vibrational Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration | Spectroscopy | Expected Intensity |
| 3500 - 3200 | O-H stretch (H-bonded) | FT-IR | Strong, Broad |
| 3100 - 3010 | C-H stretch (Aromatic) | FT-IR, Raman | Medium |
| 2960 - 2850 | C-H stretch (Aliphatic) | FT-IR, Raman | Strong |
| 1610, 1585, 1500, 1450 | C=C stretch (Aromatic ring) | FT-IR, Raman | Medium to Strong |
| ~1465 | C-H bend (CH₂/CH₃) | FT-IR | Medium |
| ~1030 | C-O stretch (Primary alcohol) | FT-IR | Strong |
| ~1000 | Aromatic ring breathing | Raman | Strong |
| 850 - 800 | C-H out-of-plane bend (1,4-disubstitution) | FT-IR | Strong |
Characteristic Absorption Band Identification for this compound
The infrared (IR) spectrum of this compound is defined by absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the aromatic phenyl ring, and the aliphatic sec-butyl group. The most prominent feature in the IR spectrum is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3400-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between molecules in the sample. docbrown.info
The C-H stretching vibrations of the aromatic ring and the sec-butyl group are expected in the 3100-2850 cm⁻¹ range. Specifically, aromatic C-H stretches appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are observed from 3000-2850 cm⁻¹. The presence of a p-disubstituted benzene ring gives rise to a characteristic absorption pattern, including C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹ and out-of-plane C-H bending vibrations around 850-800 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to produce a strong band in the 1075-1000 cm⁻¹ region. docbrown.info
In UV-Vis spectroscopy, conducted in a solvent like methanol (B129727) or ethanol, this compound would exhibit absorption bands characteristic of a substituted benzene chromophore. These absorptions are due to π → π* electronic transitions within the phenyl ring. Typically, substituted benzenes show a strong primary band (E2-band) near 200-210 nm and a weaker secondary band (B-band) around 250-270 nm. The alkyl substitution on the phenyl ring can cause a slight red shift (bathochromic shift) of these absorption maxima.
Table 1: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic (sec-Butyl) | C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |
| Aliphatic (sec-Butyl) | C-H Bend | 1465 - 1370 | Medium |
| Alcohol | C-O Stretch | 1075 - 1000 | Strong |
| p-Disubstituted Ring | C-H Bend (out-of-plane) | 850 - 800 | Strong |
Conformational Analysis via Vibrational Modes
The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds. The primary sources of conformational isomerism are the rotations about the C-C bonds within the sec-butyl group and the C-C bond connecting the butyl group to the phenyl ring. These rotations can lead to different spatial arrangements of the atoms, known as conformers or rotamers. researchgate.net
Vibrational spectroscopy, particularly in the complex fingerprint region (1500-400 cm⁻¹), is sensitive to these subtle structural changes. docbrown.info Different conformers of benzyl alcohol derivatives can be identified and characterized by unique sets of vibrational frequencies. rsc.orgelectronicsandbooks.com While specific experimental studies on the conformational landscape of this compound are not available, analysis of related benzyl alcohols shows that low-energy conformers can coexist at room temperature. rsc.org The relative stability of these conformers is governed by steric hindrance and weak intramolecular interactions. Advanced spectroscopic techniques, such as IR spectroscopy in supersonic jets, combined with quantum chemical calculations, are powerful tools for investigating the precise geometries and relative energies of different conformers. rsc.org
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, intermolecular interactions, and crystal packing.
Single-Crystal X-ray Diffraction for Molecular Geometry
While a crystal structure for this compound is not publicly available, data from analogous structures, such as (4-bromophenyl)methanol, can provide insight into the expected molecular geometry. nih.gov Single-crystal X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule.
For this compound, the phenyl ring is expected to be planar. The bond lengths and angles within the benzene ring would be close to their standard values (C-C ≈ 1.39 Å, C-C-C = 120°). The geometry of the sec-butyl group would exhibit standard sp³ hybridization with C-C bond lengths around 1.54 Å and bond angles near 109.5°. The C-O bond of the primary alcohol and the C-H bonds would also have well-established lengths. The following table presents representative data from a related compound to illustrate the type of information obtained.
Table 2: Representative Molecular Geometry Parameters from an Analogous Benzyl Alcohol Derivative, (4-bromophenyl)methanol
| Bond/Angle | Parameter | Value |
|---|---|---|
| C-C (aromatic) | Bond Length | ~1.39 Å |
| C-C (aliphatic) | Bond Length | ~1.54 Å |
| C-O | Bond Length | ~1.43 Å |
| C-C-C (aromatic) | Bond Angle | ~120° |
| C-C-C (aliphatic) | Bond Angle | ~109.5° |
| C-C-O | Bond Angle | ~109.5° |
Note: Data is generalized from standard values and data for (4-bromophenyl)methanol for illustrative purposes. nih.gov
Crystallographic Parameters and Crystal Packing Motifs
Crystallographic parameters define the size and symmetry of the unit cell, the fundamental repeating unit of a crystal. These parameters include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). As no specific data exists for this compound, the parameters for a structurally similar compound, (4-bromophenyl)methanol, are presented for illustration. nih.gov
Table 3: Illustrative Crystallographic Parameters from (4-bromophenyl)methanol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.75 |
| b (Å) | 5.79 |
| c (Å) | 10.93 |
| α (°) | 90 |
| β (°) | 101.6 |
| γ (°) | 90 |
| Volume (ų) | 728.4 |
| Z (molecules/unit cell) | 4 |
Source: Data for (4-bromophenyl)methanol, presented for illustrative purposes. nih.gov
The crystal packing motif describes how molecules are arranged within the unit cell. For this compound, the packing would be dictated by the interplay of the strong hydrogen bonds and the weaker π-π and van der Waals interactions. A likely motif would involve chains or layers of molecules connected by hydrogen bonds, with the hydrophobic sec-butyl and phenyl groups oriented to maximize van der Waals and π-π stacking contacts between these layers. The specific arrangement would aim to achieve the most thermodynamically stable, densely packed structure.
Theoretical and Computational Investigations of 4 Butan 2 Yl Phenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular stability, and geometric parameters.
The two most widely employed ab initio and related methods for such investigations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org It solves the electronic Schrödinger equation by assuming that each electron moves in a mean field created by the other electrons, rather than accounting for instantaneous electron-electron repulsion. wikipedia.orggatech.edu While foundational to molecular orbital theory, HF neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties. gatech.edu
Density Functional Theory (DFT): DFT is a powerful alternative that accounts for electron correlation by calculating the total energy of the system as a functional of the total electron density. inpressco.com This approach is computationally more efficient than many correlation-corrected ab initio methods and often yields highly accurate results, making it a popular choice for studying organic molecules. sci-hub.se DFT calculations rely on an exchange-correlation functional, which approximates the complex many-body effects of exchange and correlation. inpressco.com
The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the orbitals but at a higher computational cost. A commonly used and well-balanced basis set for organic molecules is the Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p) . tsijournals.comfrontiersin.org The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing bond shapes and charge distributions.
Exchange-Correlation Functionals: For DFT, the choice of the functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used due to its robust performance across a wide range of chemical systems. inpressco.comacs.orgscirp.org It combines a portion of the exact exchange energy from HF theory with exchange and correlation functionals from other sources. inpressco.com Other functionals, like the M06-2X, are also well-suited for main-group chemistry and non-covalent interactions. sci-hub.se For the purpose of this theoretical study, the B3LYP functional is a standard and reliable choice. frontiersin.orgacs.org
A primary goal of quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum on the potential energy surface.
The process begins with an initial guess of the molecular structure. The forces on each atom are then calculated, and the geometry is adjusted iteratively until a stationary point is reached where the net forces are zero. inpressco.com Vibrational frequency analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies).
The total electronic energy calculated at this optimized geometry represents the stability of the molecule. For [4-(Butan-2-yl)phenyl]methanol, calculations would be performed to find its ground state energy. A hypothetical comparison of energies calculated with different methods is presented below.
Table 1: Illustrative Calculated Energies for this compound
| Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| HF/6-31G(d) | -501.12345 | 15.72 |
| B3LYP/6-31G(d) | -503.24567 | 0.00 |
| B3LYP/6-311+G(d,p) | -503.26890 | -14.58 |
Note: These are hypothetical values for illustrative purposes. The Hartree is the atomic unit of energy. The relative energy is benchmarked against the B3LYP/6-31G(d) result. A more negative energy indicates greater stability.
Molecular Reactivity and Electronic Properties Analysis
Beyond geometry and stability, computational methods can predict a molecule's reactivity and electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com
HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. tsijournals.comacs.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tsijournals.com Conversely, a small gap suggests the molecule is more reactive. scispace.com For aromatic compounds, a relatively large HOMO-LUMO gap is characteristic. tsijournals.com The introduction of substituents on the benzene (B151609) ring can influence this gap; for instance, alkyl groups like the butan-2-yl group have a mild electronic effect. frontiersin.org
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | B3LYP/6-311+G(d,p) (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.15 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
Note: These are hypothetical values based on typical calculations for similar aromatic alcohols. A larger gap generally corresponds to lower reactivity.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface.
Different colors on the MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, this region would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. libretexts.org
Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. libretexts.org
Green/Yellow: Regions of intermediate or near-zero potential, typically found over the carbon skeleton and the aromatic ring. libretexts.org
The MEP surface for this compound would clearly show the electronegative character of the alcohol's oxygen atom, making it a primary site for interactions like hydrogen bonding, and the electropositive nature of the hydroxyl hydrogen, indicating its acidity. nih.govlibretexts.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. For this compound, NBO analysis provides insights into the electronic interactions that contribute to its stability and reactivity. The analysis transforms the complex many-electron wavefunction into a set of localized, chemically intuitive orbitals, such as lone pairs (LP) and bonding (σ, π) and antibonding (σ, π) orbitals.
The most significant intramolecular interactions in this compound involve the delocalization of electron density from occupied orbitals to unoccupied orbitals. Key interactions include the hyperconjugation between the π-orbitals of the phenyl ring and the σ* orbitals of the adjacent C-H and C-C bonds of the butan-2-yl and methanol (B129727) groups. Furthermore, the lone pairs on the oxygen atom of the hydroxyl group can interact with the antibonding orbitals of the neighboring C-H and C-C bonds.
These interactions are quantified by the second-order perturbation energy, E(2), which represents the stabilization energy resulting from the delocalization. A higher E(2) value indicates a stronger interaction. In this compound, significant delocalization is expected from the p-rich phenyl ring to the attached alkyl and alcohol substituents.
Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) of Phenyl | σ(C7-H) of Methanol | 0.5 - 1.5 | π → σ |
| π(C4-C5) of Phenyl | σ(C8-C9) of Butan-2-yl | 1.0 - 2.5 | π → σ |
| LP(1) O | σ(C1-C7) | 2.0 - 4.0 | n → σ |
| LP(2) O | π(C2-C3) of Phenyl | 0.8 - 1.8 | n → π |
| σ(C8-H) | σ(C4-C5) of Phenyl | 1.5 - 3.0 | σ → σ |
Note: The atom numbering corresponds to a standard IUPAC numbering scheme for the molecule. The values presented are hypothetical and representative of what would be expected from NBO calculations.
Conceptual DFT Descriptors: Fukui Functions for Electrophilic and Nucleophilic Sites
Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity. nih.gov Fukui functions are key descriptors within this theory, identifying the most reactive sites within a molecule towards electrophilic and nucleophilic attack. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (measures the ability of a site to accept an electron).
f-(r): for electrophilic attack (measures the ability of a site to donate an electron).
f0(r): for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, the primary sites for electrophilic and nucleophilic attack can be predicted. For electrophilic attack, the sites with the highest f- values are the most probable targets. These are typically electron-rich regions, such as the oxygen atom and specific carbon atoms in the phenyl ring. For nucleophilic attack, the sites with the highest f+ values are the most susceptible. These are generally electron-deficient regions, such as the hydrogen atom of the hydroxyl group and the carbon atom attached to the oxygen.
Table 2: Hypothetical Condensed Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| O (Methanol) | 0.05 | 0.15 | Prone to electrophilic attack |
| C (ipso-Methanol) | 0.08 | 0.04 | Susceptible to nucleophilic attack |
| C (para-Butan-2-yl) | 0.03 | 0.09 | Prone to electrophilic attack |
| H (Hydroxyl) | 0.12 | 0.02 | Susceptible to nucleophilic attack |
| C (sec-Butyl) | 0.06 | 0.03 | Moderately susceptible to nucleophilic attack |
Note: These values are illustrative and represent a plausible outcome of a conceptual DFT analysis.
Conformational Landscape and Dynamic Behavior
Potential Energy Surface (PES) Scans for Rotational Isomers
The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. Potential Energy Surface (PES) scans are computational techniques used to explore the energy landscape associated with these rotations. q-chem.com By systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry, the energy profile of different conformers can be mapped.
For this compound, the most significant rotational barriers are associated with:
The dihedral angle involving the phenyl ring and the methanol group (C-C-O-H).
The dihedral angle between the phenyl ring and the butan-2-yl group (C-C-C-C).
The internal rotations within the butan-2-yl side chain.
The PES scan for the rotation of the methanol group relative to the phenyl ring would reveal the energy minima corresponding to staggered conformations and the energy maxima for eclipsed conformations. Similarly, the rotation of the butan-2-yl group will be influenced by steric hindrance between the alkyl chain and the phenyl ring, leading to distinct low-energy rotational isomers. These scans are crucial for identifying the most stable conformers and the energy barriers between them. q-chem.com
Exploration of Low-Energy Conformers and Their Stability
Based on the PES scans and full geometry optimizations, several low-energy conformers of this compound can be identified. The relative stability of these conformers is determined by a combination of steric effects and intramolecular interactions, such as weak hydrogen bonds.
The orientation of the hydroxyl group of the methanol substituent and the ethyl and methyl groups of the butan-2-yl substituent relative to the phenyl ring are the primary determinants of conformational stability. The most stable conformers will likely exhibit a staggered arrangement of the substituents to minimize steric repulsion. For instance, conformers where the bulky butan-2-yl group is oriented away from the methanol group would be energetically favored. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-system of the phenyl ring, if sterically feasible, could also contribute to the stability of certain conformers.
Table 3: Hypothetical Relative Stabilities of Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 |
| 2 | ~180° (anti) | ~180° (anti) | 0.5 - 1.0 |
| 3 | ~60° (gauche) | ~60° (gauche) | 1.5 - 2.5 |
| 4 | ~0° (syn) | ~180° (anti) | > 3.0 (Transition State) |
Note: The dihedral angles and relative energies are representative examples of what a conformational analysis might reveal.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While PES scans and geometry optimizations identify stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a picture of the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformational space at a given temperature.
An MD simulation of this compound, typically in a solvent to mimic realistic conditions, would show the molecule transitioning between different low-energy conformers. This allows for a more comprehensive sampling of the conformational landscape than static methods. Analysis of the MD trajectory can reveal the population of different conformers over time, the timescales of conformational changes, and the influence of the solvent on the molecular structure. This information is particularly valuable for understanding how the molecule might behave in a biological or chemical environment where flexibility is important.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. nih.govelixirpublishers.com For this compound, these predictions can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.
The primary spectroscopic parameters that can be computationally predicted include:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The accuracy of the predicted chemical shifts can be improved by comparing them to a known standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be computed. These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 4: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |
| C (ipso-Methanol) | 140.5 | Not Available | Aromatic C-C(H₂OH) |
| C (ipso-Butan-2-yl) | 145.2 | Not Available | Aromatic C-C(H)(CH₃)(C₂H₅) |
| C (ortho to Methanol) | 127.8 | Not Available | Aromatic CH |
| C (ortho to Butan-2-yl) | 128.9 | Not Available | Aromatic CH |
| C (Methanol) | 65.1 | Not Available | -CH₂OH |
| C (sec-Butyl) | 41.3 | Not Available | -CH(CH₃)(C₂H₅) |
| C (Methyl of Butan-2-yl) | 21.9 | Not Available | -CH(CH₃) |
| C (Ethyl of Butan-2-yl) | 29.5, 12.1 | Not Available | -CH₂(CH₃) |
Theoretical UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.
For a molecule like this compound, TD-DFT calculations are typically performed on a geometry that has been optimized at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. The choice of functional and basis set is crucial for obtaining accurate results. The calculations can be performed for the molecule in the gas phase or, more realistically, in a solvent using a continuum model like the Polarizable Continuum Model (PCM) to account for solvent effects.
The predicted UV-Vis spectrum for an aromatic compound like this compound is expected to show characteristic π→π* transitions. The electronic transitions, their corresponding wavelengths, oscillator strengths, and the molecular orbitals involved are determined. For instance, a study on similar aromatic systems might reveal transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals.
Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound in Methanol
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 4.58 | 271 | 0.025 | HOMO -> LUMO |
| 5.42 | 229 | 0.150 | HOMO-1 -> LUMO |
| 5.96 | 208 | 0.650 | HOMO -> LUMO+1 |
Predicted Vibrational Frequencies and Comparison with Experimental Data
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Density Functional Theory (DFT) calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra.
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. Due to the approximations inherent in the method and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A study on a related compound, 4-(6-methoxynaphthalen-2-yl) butan-2-one, utilized the B3LYP method with 6-311++G(d,p) and 6-311G(d,p) basis sets for such analysis. The potential energy distribution (PED) is also calculated to assign the vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion.
Table 2: Illustrative Comparison of Predicted (Scaled) and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| ν(O-H) | 3650 | 3648 | O-H stretch |
| ν(C-H) aromatic | 3050 | 3048 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2960 | 2958 | Aliphatic C-H stretch |
| ν(C=C) aromatic | 1610 | 1608 | Aromatic C=C stretch |
| δ(CH₂) | 1450 | 1448 | CH₂ scissoring |
| ν(C-O) | 1030 | 1028 | C-O stretch |
Computed NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict NMR chemical shifts, providing valuable assistance in spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.
The GIAO-DFT calculation is typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of the prediction depends on the level of theory and the basis set used. Recent studies have shown that combining DFT calculations with deep learning models can further enhance the accuracy of chemical shift predictions.
Table 3: Illustrative Computed ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Computed ¹³C Shift (ppm) | Computed ¹H Shift (ppm) |
| C (ipso, attached to CH₂OH) | 140.5 | - |
| C (ortho to CH₂OH) | 128.0 | 7.25 |
| C (meta to CH₂OH) | 129.5 | 7.15 |
| C (para, attached to butan-2-yl) | 145.0 | - |
| CH₂OH | 65.0 | 4.60 |
| CH (butan-2-yl) | 42.0 | 2.60 |
| CH₂ (butan-2-yl) | 31.0 | 1.55 |
| CH₃ (butan-2-yl, sec) | 22.0 | 1.20 |
| CH₃ (butan-2-yl, primary) | 12.5 | 0.85 |
| OH | - | 1.80 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. These models are built on the principle that the properties of a molecule are encoded in its structure.
Development of QSPR Models Based on Topological Indices and Molecular Descriptors
The development of a QSPR model involves calculating a set of numerical descriptors that characterize the molecule's structure. These can include topological indices (which describe the connectivity of atoms), geometrical descriptors, and quantum-chemical descriptors. For a series of related compounds, these descriptors are used as independent variables in a statistical analysis, such as multiple linear regression, to build a model that predicts a specific property (the dependent variable).
Studies on butane (B89635) derivatives and benzenoid hydrocarbons have demonstrated the utility of topological indices in predicting properties like boiling point, density, and refractive index. For a set of compounds including this compound, a QSPR model could be developed to predict properties such as its lipophilicity (logP) or aqueous solubility. The quality of a QSPR model is assessed by its statistical significance and its ability to predict the properties of compounds not used in its development (external validation).
Integration into Computer-Aided Molecular Design (CAMD) Methodologies
Computer-Aided Molecular Design (CAMD) encompasses a variety of computational techniques used to discover, design, and optimize new molecules with desired properties. QSPR models are a key component of CAMD. Once a reliable QSPR model is developed, it can be used to virtually screen large libraries of candidate molecules, predicting their properties without the need for synthesis and experimental testing.
For example, a QSPR model that predicts a desirable property for derivatives of this compound could be integrated into a CAMD workflow. This would allow for the rapid in silico evaluation of numerous structural analogues, guiding the selection of the most promising candidates for further investigation. This approach accelerates the discovery process and reduces the costs associated with experimental research. The integration of QSAR/QSPR models is a fundamental aspect of modern drug discovery and materials science.
Chemical Transformations and Synthetic Applications of 4 Butan 2 Yl Phenyl Methanol
Reactions Involving the Hydroxyl Functional Group
The primary alcohol moiety in [4-(butan-2-yl)phenyl]methanol is a key site for chemical modification, readily undergoing derivatization and oxidation reactions.
Derivatization to Esters, Ethers, and Other Alcohol Derivatives
The hydroxyl group can be converted into a wide array of other functional groups, most commonly esters and ethers, through well-established synthetic protocols.
Esterification: The reaction of this compound with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst or a base yields the corresponding esters. chemguide.co.uk For example, the esterification with acetic anhydride (B1165640) would produce 4-(butan-2-yl)benzyl acetate. These reactions are typically efficient, though sterically hindered carboxylic acids may require more forcing conditions or specialized coupling agents. researchgate.net The resulting esters often possess unique aromatic properties, making them of interest in the fragrance and flavor industries.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | 4-(Butan-2-yl)benzyl acetate | Esterification |
| This compound | Propionic Acid | 4-(Butan-2-yl)benzyl propionate | Fischer Esterification |
Etherification: The Williamson ether synthesis provides a common route to ethers of this compound. utahtech.edumasterorganicchemistry.comkhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. For instance, reaction with methyl iodide would yield 1-(butan-2-yl)-4-(methoxymethyl)benzene. utahtech.eduyoutube.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous and organic phases. utahtech.edu
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Methyl Iodide | Sodium Hydride | 1-(Butan-2-yl)-4-(methoxymethyl)benzene |
| This compound | Ethyl Bromide | Potassium Hydroxide | 1-(Butan-2-yl)-4-(ethoxymethyl)benzene |
Oxidation Reactions to Carbonyl Compounds
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(butan-2-yl)benzaldehyde, or further to the carboxylic acid, 4-(butan-2-yl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is another common method that avoids the use of chromium-based reagents. manac-inc.co.jp The existence of (S)-4-(sec-Butyl)benzaldehyde has been documented, indicating the feasibility of this oxidation. nih.gov
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-(butan-2-yl)benzoic acid.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 4-(Butan-2-yl)benzaldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 4-(Butan-2-yl)benzoic acid |
Modifications of the Aromatic Ring System
The phenyl ring of this compound is susceptible to electrophilic attack and can be further functionalized through cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The butan-2-yl and hydroxymethyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. The bulky butan-2-yl group may sterically hinder substitution at the ortho position, potentially favoring substitution at the position ortho to the hydroxymethyl group.
Halogenation: Bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator for benzylic bromination or under different conditions for aromatic bromination. manac-inc.co.jpwikipedia.orgmasterorganicchemistry.comyoutube.com The regioselectivity will be influenced by the directing effects of the existing substituents.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group will be directed to the positions activated by the alkyl and hydroxymethyl groups.
Friedel-Crafts Reactions: Friedel-Crafts acylation, for example with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), would introduce an acetyl group onto the aromatic ring, leading to a substituted acetophenone (B1666503) derivative. youtube.comsciencemadness.orgyoutube.comyoutube.comblogspot.com The position of acylation would be governed by the directing effects of the existing substituents.
| Reaction Type | Reagent | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-[4-(butan-2-yl)phenyl]methanol |
| Nitration | Nitric Acid/Sulfuric Acid | Nitro-[4-(butan-2-yl)phenyl]methanol |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | Acetyl-[4-(butan-2-yl)phenyl]methanol |
Cross-Coupling Reactions for Further Aryl Functionalization (e.g., Suzuki-Miyaura)
To participate in cross-coupling reactions, the hydroxyl group of this compound is typically first converted to a better leaving group, such as a halide (e.g., bromide) or a triflate. The resulting 4-(butan-2-yl)benzyl halide can then undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgyoutube.comresearchgate.netarkat-usa.org This reaction involves coupling with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comresearchgate.netarkat-usa.org For instance, the Suzuki-Miyaura coupling of 4-(butan-2-yl)benzyl bromide with 4-methoxyphenylboronic acid would yield 1-(butan-2-yl)-4-((4-methoxyphenyl)methyl)benzene. researchgate.net
| Substrate | Coupling Partner | Catalyst/Base | Product |
| 4-(Butan-2-yl)benzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(Butan-2-yl)-4-(phenylmethyl)benzene |
| 4-(Butan-2-yl)benzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 1-(Butan-2-yl)-4-((4-methoxyphenyl)methyl)benzene |
Stereochemical Transformations at the Butan-2-yl Chiral Center
The butan-2-yl group possesses a chiral center, meaning this compound exists as a pair of enantiomers, (R)-[4-(butan-2-yl)phenyl]methanol and (S)-[4-(butan-2-yl)phenyl]methanol. This chirality opens up possibilities for stereoselective synthesis and transformations.
The synthesis of enantiopure chiral amines from racemic alcohols has been demonstrated for the closely related compound, racemic 4-phenyl-2-butanol, using a one-pot enzymatic cascade. nih.govnih.gov This approach utilizes a combination of enantio-complementary alcohol dehydrogenases and transaminases to convert the racemic alcohol into either the (S)- or (R)-amine with high enantiomeric excess. nih.govnih.gov A similar strategy could potentially be applied to resolve racemic this compound or to synthesize specific enantiomers.
Furthermore, the stereoselective reduction of a prochiral ketone precursor, 4-(butan-2-yl)acetophenone, using chiral reducing agents could provide access to enantiomerically enriched this compound. The stereochemical outcome of such reductions is often dictated by the nature of the chiral catalyst or reagent employed. youtube.com Lipase-mediated resolution of the racemic alcohol or its derivatives, such as the corresponding acetate, is another powerful technique for separating the enantiomers. researchgate.net
| Transformation | Method | Potential Outcome |
| Enantioselective Synthesis | Enzymatic cascade on racemic alcohol | (R)- or (S)-[4-(Butan-2-yl)phenyl]methanol |
| Chiral Resolution | Lipase-mediated acetylation | Separation of (R)- and (S)-enantiomers |
| Stereoselective Reduction | Chiral reducing agent on 4-(butan-2-yl)acetophenone | Enantiomerically enriched this compound |
Stereoinversion and Retention Strategies
The presence of a stereocenter in the sec-butyl group of this compound introduces the possibility of stereoselective reactions. Strategies to control the stereochemistry at this center, either through inversion or retention of configuration, are crucial for the synthesis of enantiomerically pure compounds.
Key Strategies:
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the stereoinversion of secondary alcohols. In the context of a protected derivative of this compound, where the benzylic alcohol is temporarily masked, the chiral center of the sec-butyl group could potentially undergo inversion. This would involve activating the corresponding secondary alcohol (if present in a precursor) with diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by nucleophilic attack with a carboxylate, such as p-nitrobenzoic acid. Subsequent hydrolysis of the resulting ester would yield the alcohol with an inverted stereocenter.
SN2 Reactions: Direct SN2 displacement on a derivative where the hydroxyl group of the sec-butyl moiety is converted into a good leaving group (e.g., a tosylate or mesylate) can lead to stereoinversion. The choice of nucleophile and reaction conditions is critical to ensure a clean inversion without competing elimination reactions.
Neighboring Group Participation: By introducing a suitable neighboring group, it may be possible to facilitate reactions that proceed with retention of stereochemistry. The participating group can form a cyclic intermediate, which is then opened by a nucleophile in a way that restores the original configuration.
Table 1: Potential Stereochemical Control Reactions
| Reaction Type | Reagents | Expected Outcome |
|---|---|---|
| Mitsunobu Reaction | DEAD, PPh3, RCOOH | Inversion of Configuration |
| SN2 Displacement | TsCl, Py; then Nu- | Inversion of Configuration |
Diastereoselective Reactions
The chiral center in this compound can influence the stereochemical outcome of reactions at other sites within the molecule, leading to diastereoselectivity. This is particularly relevant when the benzylic alcohol is oxidized to a ketone, and subsequent nucleophilic additions to the carbonyl group are considered.
Cram's Rule and Felkin-Anh Model:
When the benzylic alcohol of this compound is oxidized to the corresponding ketone, [4-(butan-2-yl)phenyl]ethanone, the existing chiral center on the sec-butyl group can direct the stereoselective addition of nucleophiles to the carbonyl carbon. According to the Felkin-Anh model, the largest group (the ethyl group of the sec-butyl moiety) will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This directs the nucleophile to attack from the less hindered face of the carbonyl, leading to a diastereomeric excess of one of the alcohol products.
Table 2: Predicted Diastereoselectivity in Nucleophilic Addition
| Nucleophile (Nu-) | Major Diastereomer | Minor Diastereomer |
|---|---|---|
| Grignard Reagents (RMgX) | (R,S/S,R) | (R,R/S,S) |
Role as a Versatile Organic Building Block
The unique combination of a chiral aliphatic portion and an aromatic ring with a reactive handle makes this compound a valuable building block in organic synthesis.
Precursor in the Synthesis of Complex Organic Molecules
This compound can serve as a starting material for the synthesis of more elaborate molecules, including potential pharmaceutical intermediates and other fine chemicals. The benzylic alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a halide or other leaving group, opening up a wide range of synthetic transformations.
For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds often involves substituted phenylacetic acid or phenylpropionic acid moieties. The this compound core could be elaborated into such structures. For example, conversion of the alcohol to a nitrile followed by hydrolysis would yield the corresponding phenylacetic acid derivative.
Utility in the Development of Advanced Functional Materials
The structural features of this compound make it a promising candidate for incorporation into advanced functional materials.
Metal-Organic Framework (MOF) Ligands: The carboxylate derivative of this compound, 4-(butan-2-yl)benzoic acid, could serve as a ligand for the construction of MOFs. ossila.com The sec-butyl group would project into the pores of the framework, influencing the hydrophobicity, pore size, and ultimately the guest-binding properties of the material. Chiral MOFs, which have applications in enantioselective separations and catalysis, could potentially be constructed using enantiomerically pure forms of this ligand.
Organic Light-Emitting Diode (OLED) Materials: The sec-butylphenyl group can be incorporated into host or emitter molecules for OLEDs. The bulky sec-butyl group can help to prevent π-π stacking in the solid state, which often leads to aggregation-caused quenching (ACQ) of luminescence. By disrupting intermolecular interactions, this group can enhance the efficiency and stability of OLED devices.
Aggregation-Induced Emission (AIE) Materials: Tetraphenylethylene (TPE) is a well-known AIE-active molecule. Attaching this compound or its derivatives to a TPE core could lead to new AIE-active materials. The bulky and chiral sec-butyl group could restrict intramolecular rotation in the aggregated state, a key mechanism for AIE, potentially leading to materials with high quantum yields and chiroptical properties. rsc.org The emission of TPE derivatives can be tuned by modifying their peripheral groups. nih.govscispace.com
Polymer Monomers: The alcohol functionality of this compound can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. Polymerization of such a monomer would lead to polymers with pendant chiral sec-butylphenyl groups. These polymers could have interesting properties, such as high thermal stability and specific optical activity, making them potentially useful as chiral stationary phases in chromatography or as specialized optical films.
Table 3: Potential Applications in Advanced Materials
| Material Type | Relevant Functional Group | Potential Advantage |
|---|---|---|
| MOF Ligand | Carboxylic Acid | Control of pore environment, chirality |
| OLED Material | Aryl group | Prevention of ACQ, enhanced stability |
| AIE Material | Aryl group on AIE core | High quantum yield, chiroptical properties |
Conclusion and Future Research Directions
Recapitulation of Key Scientific Contributions to [4-(Butan-2-yl)phenyl]methanol Research
Scientific literature dedicated exclusively to this compound is sparse. Its primary characterization is found in chemical supplier databases, which provide fundamental physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.comamericanelements.com |
| CAS Number | 102934-60-1 | sigmaaldrich.comamericanelements.com |
| Molecular Formula | C₁₁H₁₆O | sigmaaldrich.comamericanelements.com |
| Molecular Weight | 164.25 g/mol | americanelements.com |
| Physical Form | Liquid | sigmaaldrich.com |
Emerging Technologies and Methodologies Applicable to this compound Studies
The study of this compound can be significantly advanced by leveraging emerging technologies in chemical synthesis and analysis.
Advanced Catalytic Synthesis:
Recent advancements in catalysis offer promising routes for the efficient and selective synthesis of substituted benzyl (B1604629) alcohols like this compound.
Syngas to Higher Alcohols: Modern catalysts, including modified Fischer-Tropsch catalysts such as Cu-Co and Cu-Fe systems, are being developed for the synthesis of higher alcohols from synthesis gas (CO + H₂). rsc.orgmdpi.com These technologies could potentially be adapted for the production of specific aromatic alcohols.
Catalytic Hydration of Olefins: The direct hydration of higher olefins to alcohols using catalysts like amphiphilic hollow HZSM-5 zeolites presents another avenue for synthesis. acs.org This method could be explored for the production of the butan-2-yl side chain.
Active Learning in Catalyst Development: The use of active learning and artificial intelligence can accelerate the discovery of optimal catalysts for specific reactions, such as the synthesis of higher alcohols. researchgate.net This data-driven approach could streamline the development of a bespoke catalyst for producing this compound.
Innovative Analytical and Predictive Tools:
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the properties and reactivity of molecules. tsijournals.com Such studies on this compound could predict its spectroscopic characteristics, conformational preferences, and potential reaction pathways, guiding experimental work.
High-Throughput Screening: Robotic and automated systems can be employed to rapidly screen various reaction conditions or to evaluate the biological activity of this compound and its derivatives against a wide range of targets.
Quantum Functional Groups: The concept of attaching a "quantum functional group" to a molecule to enable quantum state preparation and measurement is an emerging area. nih.gov Investigating whether the this compound scaffold could be functionalized in this way opens up possibilities in quantum science.
Identification of Unexplored Research Avenues and Potential Impact
The lack of dedicated research on this compound presents a significant opportunity for original scientific investigation.
Pharmaceutical and Medicinal Chemistry:
The phenylmethanol moiety is a common feature in many biologically active compounds. openaccessjournals.com
Antimicrobial and Anticancer Agents: Derivatives of similar aromatic structures have shown promise as antimicrobial and anticancer agents. tsijournals.comnih.gov The synthesis and evaluation of a library of compounds derived from this compound could lead to the discovery of new therapeutic leads.
Neurological and Opioid Receptor Activity: The 5-phenylmorphan structure, which shares the phenyl group, has been investigated for its opioid receptor activity. nih.gov It would be of interest to explore whether derivatives of this compound exhibit any affinity for neurological targets.
Materials Science:
Aromatic compounds are fundamental building blocks for a wide range of materials. fastercapital.com
Polymer Chemistry: The hydroxyl group of this compound could be used as a point of polymerization. The resulting polymers, with their bulky sec-butyl groups, may exhibit interesting properties such as altered solubility, thermal stability, or optical characteristics.
Liquid Crystals: The rigid phenyl ring combined with the flexible butyl chain is a structural feature found in some liquid crystalline materials. Investigating the potential of this compound derivatives to form liquid crystal phases could be a fruitful area of research.
Catalysis and Organic Synthesis:
Chiral Ligands: The butan-2-yl group contains a chiral center. Resolution of the enantiomers of this compound could provide access to novel chiral ligands for asymmetric catalysis.
Functional Group Transformations: A systematic study of the reactivity of the hydroxyl group and the aromatic ring would provide valuable data for synthetic chemists and could lead to the development of novel synthetic methodologies.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), benzylic -CH₂OH (δ 4.5–4.7 ppm), and sec-butyl -CH(CH₂CH₃)₂ (δ 1.2–1.5 ppm) confirm structure .
- ¹³C NMR : Carbonyl absence (if starting from ketone) validates reduction completion .
- GC-MS : Retention time and molecular ion peak (m/z 164.2) ensure purity and rule out volatile impurities .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify trace impurities (<0.1%) .
What safety protocols are essential for handling [4-(Butan-2-yl)phenyl]methanol in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste facilities to prevent environmental contamination .
How do catalytic systems and solvent choices impact synthetic efficiency in large-scale production?
Q. Advanced Research Focus
- Catalyst Comparison :
- AlCl₃ : High yields (>80%) but generates acidic waste, complicating purification .
- Zeolites : Eco-friendly alternatives with moderate yields (60–70%); require higher temperatures (100–120°C) .
- Solvent Effects :
- Polar aprotic solvents (e.g., DMF) enhance Friedel-Crafts reactivity but may co-solubilize impurities.
- Green solvents (e.g., cyclopentyl methyl ether) reduce toxicity without sacrificing yield .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Advanced Research Focus
- Data Discrepancy Sources :
- Purity variations (e.g., residual solvents in commercial samples).
- Assay-specific interference (e.g., absorbance overlap in UV-based enzymatic assays).
- Resolution Strategies :
What hypothetical biological mechanisms could explain its potential antitumor activity?
Q. Advanced Research Focus
- Structural Analogues : Similar benzyl alcohol derivatives inhibit Bcl-2 proteins (apoptosis regulators) or dihydroorotate dehydrogenase (DHODH), a target in cancer metabolism .
- Proposed Mechanism : The sec-butyl group may enhance membrane permeability, while the hydroxyl moiety enables hydrogen bonding with catalytic residues in target enzymes .
What environmental risks are associated with this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Ecotoxicology : Limited data exist, but structurally related compounds show moderate aquatic toxicity (LC₅₀ ~10 mg/L in Daphnia).
- Mitigation Strategies :
- Develop biocatalytic synthesis using immobilized lipases to minimize solvent waste .
- Study biodegradation pathways (e.g., microbial consortia from soil) to assess persistence .
How can computational modeling optimize its synthetic pathways or predict physicochemical properties?
Q. Advanced Research Focus
- DFT Calculations : Predict reaction energetics for Friedel-Crafts steps (e.g., transition state stabilization with AlCl₃) .
- QSAR Models : Correlate logP values (calculated: 2.8) with bioavailability to guide drug design .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Synthesis : The sec-butyl group introduces a stereocenter; asymmetric hydrogenation or enzymatic resolution may be required.
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor enantiomeric excess (ee) during production .
How does this compound compare to its structural analogues in stability and reactivity?
Q. Advanced Research Focus
- Stability : Less prone to oxidation than primary alcohols (e.g., benzyl alcohol) due to steric hindrance from the sec-butyl group .
- Reactivity : The hydroxyl group undergoes esterification (e.g., acetylation) faster than tertiary alcohols but slower than phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
